molecular formula C9H7ClN2O B3024623 4(3H)-Quinazolinone, 6-chloro-3-methyl- CAS No. 16064-09-8

4(3H)-Quinazolinone, 6-chloro-3-methyl-

Cat. No.: B3024623
CAS No.: 16064-09-8
M. Wt: 194.62 g/mol
InChI Key: BUKIKWILDICXKB-UHFFFAOYSA-N
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Description

Evolution and Significance of the Quinazolinone Core in Drug Discovery and Development

The journey of the quinazolinone nucleus in science began with its discovery in naturally occurring alkaloids, with over 200 such compounds isolated from various plants, microorganisms, and animals. ontosight.ainih.govomicsonline.org This natural prevalence hinted at the scaffold's inherent biological relevance and stability, inspiring medicinal chemists to explore its potential. ontosight.aiomicsonline.org The first synthetic quinazolinone was reported in the late 19th century, but intensive research was significantly spurred in the mid-20th century. nih.gov

The stability of the quinazolinone ring system towards metabolic degradation, including oxidation and reduction, makes it an attractive framework for drug design. nih.gov This stability, combined with its lipophilic character, allows for favorable pharmacokinetic properties, including the potential to penetrate biological barriers. nih.gov Consequently, the 4(3H)-quinazolinone core has been successfully incorporated into a multitude of compounds demonstrating a vast array of pharmacological activities. researchgate.net Its versatility has established it as a cornerstone in the development of treatments for a wide range of diseases.

The significance of this scaffold is underscored by the broad spectrum of biological activities its derivatives have exhibited. These activities are a direct result of the various substituents that can be introduced at multiple positions on the quinazolinone ring.

Table 1: Selected Pharmacological Activities of 4(3H)-Quinazolinone Derivatives

Pharmacological Activity Reference
Anticancer / Antitumor ontosight.airesearchgate.net
Antimicrobial (Antibacterial & Antifungal) ontosight.ainih.gov
Anti-inflammatory researchgate.net
Anticonvulsant nih.gov
Antiviral & Anti-HIV researchgate.net
Antimalarial nih.gov

Classification and Structural Diversification of 4(3H)-Quinazolinone Derivatives

The pharmacological diversity of 4(3H)-quinazolinone derivatives stems from the numerous possibilities for structural modification on the core scaffold. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly crucial for modulating biological activity. nih.govnih.gov

Derivatives can be broadly classified based on the substitution patterns on the quinazolinone core:

2-Substituted Derivatives: Modifications at this position, often with aryl or heterocyclic rings, are common. The reactivity of a methyl group at the C-2 position allows for further chemical transformations, serving as a handle to introduce styryl and other functional groups. nih.gov

3-Substituted Derivatives: The nitrogen atom at position 3 is a frequent site for substitution. Attaching various moieties, including other heterocyclic rings, has been shown to enhance or introduce new biological activities. nih.gov For example, the presence of a 2-amino phenyl group at this position has been linked to increased anticonvulsant activity. nih.gov

6- and 8-Substituted Derivatives: The benzene (B151609) ring portion of the scaffold, particularly positions 6 and 8, is critical for activity. The introduction of halogen atoms, such as chlorine or bromine, at these positions has been demonstrated to significantly influence the antimicrobial and anticancer potential of the resulting compounds. nih.gov

2,3-Disubstituted and Trisubstituted Derivatives: Combining substitutions at multiple positions allows for fine-tuning of the molecule's properties. This strategy is extensively used to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

A powerful strategy in modern medicinal chemistry is the creation of hybrid molecules, where the quinazolinone scaffold is combined with other known pharmacophores. nih.gov This molecular hybridization aims to develop agents with enhanced potency or multi-target activity.

Academic Research Focus on 6-Chloro-3-Methyl-4(3H)-Quinazolinone as a Prototypical Derivative

Within the vast library of quinazolinone derivatives, 6-chloro-3-methyl-4(3H)-quinazolinone serves as a fundamental and prototypical structure for academic and developmental research. Its relative simplicity, combining two key features—a halogen at position 6 and a small alkyl group at position 3—makes it an ideal starting point for synthesizing more complex molecules and for studying fundamental structure-activity relationships.

The presence of the chloro group at the 6-position is of particular significance. SAR studies have repeatedly shown that halogen substitution on the benzene ring of the quinazolinone core is a key determinant of biological efficacy, particularly for antimicrobial and anticancer activities. nih.govnih.gov The chlorine atom, through its electronic and steric properties, can influence the molecule's binding affinity to biological targets.

Academic research utilizes 6-chloro-3-methyl-4(3H)-quinazolinone and structurally similar compounds as key intermediates or building blocks. researchgate.net For instance, the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, a class known for its anticancer properties, can start from 2-chloromethyl-4(3H)-quinazolinone precursors which can be halogenated at the 6-position. researchgate.net The reactivity of other positions on this scaffold, such as an activated methyl group at C-2, allows for its use in synthesizing a diverse range of derivatives for biological screening. Although direct and extensive studies on 6-chloro-3-methyl-4(3H)-quinazolinone itself are part of broader research into its class, its structural motifs are foundational to the design of more potent and selective therapeutic candidates.

Table 2: Mentioned Chemical Compounds

Compound Name
4(3H)-Quinazolinone, 6-chloro-3-methyl-
2-Chloromethyl-4(3H)-quinazolinone
4-Anilinoquinazoline

Properties

IUPAC Name

6-chloro-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIKWILDICXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166954
Record name 4(3H)-Quinazolinone, 6-chloro-3-methyl-
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Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-09-8
Record name 6-Chloro-3-methyl-4(3H)-quinazolinone
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Record name 4(3H)-Quinazolinone, 6-chloro-3-methyl-
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Record name 4(3H)-Quinazolinone, 6-chloro-3-methyl-
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Advanced Synthetic Methodologies and Chemical Transformations for 4 3h Quinazolinones, Including 6 Chloro 3 Methyl 4 3h Quinazolinone

Foundational Synthetic Routes to the 4(3H)-Quinazolinone Nucleus

The classical methods for the synthesis of the 4(3H)-quinazolinone ring system have been well-established for over a century and continue to be widely employed due to their reliability and the availability of starting materials. These foundational routes typically involve the construction of the pyrimidinone ring onto a pre-existing benzene (B151609) framework.

Cyclocondensation Approaches Utilizing Anthranilic Acid and its Derivatives

One of the most fundamental and widely used methods for the synthesis of 4(3H)-quinazolinones is the cyclocondensation of anthranilic acid or its derivatives with a suitable one-carbon source. The Niementowski quinazolinone synthesis, first reported in 1895, involves the reaction of anthranilic acid with an excess of formamide (B127407) at elevated temperatures to yield 4(3H)-quinazolinone. rsc.org This reaction can be adapted to produce substituted quinazolinones.

For the synthesis of 6-chloro-3-methyl-4(3H)-quinazolinone, the logical starting material would be 5-chloroanthranilic acid. The general approach involves the acylation of the amino group of the anthranilic acid derivative, followed by cyclization with an appropriate amine. For instance, 5-bromo- or 5-nitro-substituted anthranilic acids have been treated with chloro-acyl chlorides to form N-acyl-anthranilic acids, which are then cyclized to the corresponding benzoxazinone (B8607429) intermediates. nih.gov These intermediates can subsequently react with a primary amine, in this case, methylamine (B109427), to yield the desired 3-substituted 4(3H)-quinazolinone.

A more direct, one-pot, three-component reaction involves the condensation of anthranilic acid, an orthoester (as the one-carbon source), and an amine. ekb.eg Strontium chloride hexahydrate has been reported as an efficient and recyclable catalyst for this transformation under solvent-free conditions at room temperature. ekb.eg To synthesize 6-chloro-3-methyl-4(3H)-quinazolinone via this route, 5-chloroanthranilic acid would be reacted with a suitable orthoester and methylamine.

ReactantsReagents/ConditionsProduct
5-Chloroanthranilic acid, FormamideHigh temperature6-Chloro-4(3H)-quinazolinone
5-Chloroanthranilic acid, Orthoester, MethylamineCatalyst (e.g., SrCl2·6H2O), Room temperature, Solvent-free6-Chloro-3-methyl-4(3H)-quinazolinone
5-Bromoanthranilic acid, Chloro-acyl chloride, then Methylamine1. Acylation 2. Acetic anhydride (B1165640) (to form benzoxazinone) 3. Methylamine6-Bromo-3-methyl-4(3H)-quinazolinone

Strategies Involving 2-Aminobenzamide (B116534) and 2-Aminobenzonitrile (B23959) Precursors

2-Aminobenzamide and its derivatives are versatile precursors for the synthesis of 4(3H)-quinazolinones. These strategies often involve condensation with aldehydes or other carbonyl compounds, followed by an oxidative cyclization step. For the synthesis of 6-chloro-3-methyl-4(3H)-quinazolinone, the corresponding precursor would be 2-amino-5-chlorobenzamide (B107076).

The reaction of 2-aminobenzamides with aldehydes can be promoted by various catalysts and oxidizing agents. For example, a metal-free approach utilizes an excess of an aldehyde in water, which facilitates the oxidation of the initially formed aminal intermediate to the quinazolinone. rsc.orgprepchem.com In a specific example leading to a related compound, 2-amino-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide was heated at reflux with trimethyl orthoacetate in ethanol (B145695) to yield the corresponding 2-methyl-4(3H)-quinazolinone derivative. researchgate.net This illustrates that orthoesters can also be effectively used as the one-carbon source with 2-aminobenzamide derivatives.

2-Aminobenzonitrile serves as another important starting material. The nitrile group can be hydrated to an amide in situ, which then undergoes cyclization. For instance, the reaction of 2-aminobenzonitrile with acyl chlorides under microwave irradiation or ultrasound assistance, in the presence of a catalyst like Yb(OTf)3, can afford 4(3H)-quinazolinones in good yields. researchgate.net

PrecursorReactantsReagents/ConditionsProduct
2-Amino-5-chlorobenzamideAldehydeOxidant (e.g., excess aldehyde, H2O2), Catalyst (optional)2-Substituted-6-chloro-4(3H)-quinazolinone
2-Amino-5-chlorobenzamideOrthoesterHeat2-Substituted-6-chloro-4(3H)-quinazolinone
2-Amino-5-chlorobenzonitrileAcyl chlorideYb(OTf)3, Microwave or Ultrasound2-Substituted-6-chloro-4(3H)-quinazolinone

Synthesis via Isatoic Anhydride and Related Benzoxazinone Intermediates

Isatoic anhydride is a valuable and reactive precursor for the synthesis of a variety of quinazolinone derivatives. The reaction of isatoic anhydride with a primary amine leads to the formation of a 2-aminobenzamide intermediate, which can then be cyclized.

For the targeted synthesis of 6-chloro-3-methyl-4(3H)-quinazolinone, the reaction would commence with 6-chloroisatoic anhydride. Treatment of 6-chloroisatoic anhydride with methylamine would open the anhydride ring to form N-methyl-2-amino-5-chlorobenzamide. Subsequent cyclization with a suitable one-carbon source, such as an orthoester or formic acid, would yield the final product. A one-pot, three-component reaction of isatoic anhydride, a primary amine, and an acetophenone, promoted by sulfur, has been reported to produce 3-substituted 2-aroylquinazolin-4(3H)-ones. nih.gov

Benzoxazinones, which can be synthesized from anthranilic acids, are key intermediates in many quinazolinone syntheses. nih.govekb.eg These compounds readily react with primary amines, like methylamine, to furnish the corresponding 3-substituted 4(3H)-quinazolinones. For example, 5-bromoanthranilic acid can be converted to the corresponding 6-bromobenzoxazinone, which upon reaction with an amine, yields the 6-bromo-4(3H)-quinazolinone derivative. nih.gov A similar strategy can be envisioned starting from 5-chloroanthranilic acid to obtain 6-chloro-3-methyl-4(3H)-quinazolinone.

PrecursorReactantsReagents/ConditionsProduct
6-Chloroisatoic anhydrideMethylamine, One-carbon source (e.g., orthoester)Stepwise or one-pot6-Chloro-3-methyl-4(3H)-quinazolinone
6-ChlorobenzoxazinoneMethylamineHeat6-Chloro-3-methyl-4(3H)-quinazolinone

Emerging and Sustainable Synthetic Protocols

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of metal-catalyzed and metal-free reactions that often proceed under milder conditions with higher atom economy.

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolines and quinazolinones, offering novel reaction pathways and enhanced efficiency. organic-chemistry.org Copper-catalyzed reactions have been particularly prominent in this area. For instance, a copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by an intramolecular SNAr reaction, provides a convenient route to 4(3H)-quinazolinones. mdpi.com

Another approach involves the copper-catalyzed tandem assembly of ortho-cyanoanilines and diaryliodonium salts to produce quinazolin-4(3H)-imines, which can be hydrolyzed to the corresponding quinazolinones. organic-chemistry.org Iron-catalyzed acceptorless dehydrogenative coupling of o-aminobenzamides with methanol (B129727) has also been reported to yield quinazolinones. mdpi.com While specific examples for the synthesis of 6-chloro-3-methyl-4(3H)-quinazolinone using these methods are not explicitly detailed in the literature, the general applicability of these protocols suggests their potential for producing this derivative from appropriately substituted starting materials (e.g., 2-amino-5-chlorobenzamide or 2-halo-5-chlorobenzamide).

CatalystReactantsReaction Type
Copper2-Halobenzamides, NitrilesNucleophilic addition/SNAr
Copperortho-Cyanoanilines, Diaryliodonium saltsTandem assembly
Irono-Aminobenzamides, MethanolAcceptorless dehydrogenative coupling
Palladium2-Bromoformanilides, Organo nitrosCarbonylative synthesis

Metal-Free and Environmentally Benign Methodologies

The development of metal-free synthetic routes aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. Several innovative metal-free approaches for the synthesis of 4(3H)-quinazolinones have been reported.

One such method involves the reaction of 2-aminobenzamides and styrenes under catalyst-free conditions, using DTBP as an oxidant and p-TsOH as an additive, to produce quinazolin-4(3H)-ones. nih.gov Another environmentally friendly approach is the catalyst-free, solventless, one-step synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamides under air, which acts as a cheap and readily available oxidant. researchgate.net

Furthermore, deep eutectic solvents (DESs) are gaining attention as green reaction media and catalysts. The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. These sustainable methods offer promising alternatives to traditional synthetic protocols and could be adapted for the synthesis of 6-chloro-3-methyl-4(3H)-quinazolinone.

MethodReactantsConditions
Oxidative Olefin Bond Cleavageo-Aminobenzamides, StyrenesDTBP, p-TsOH, Metal- and catalyst-free
Aerobic OxidationAldehydes, AnthranilamidesHeat, Air (as oxidant), Catalyst- and solvent-free
Deep Eutectic SolventsAnthranilic acid, Acetic anhydride, AmineCholine chloride:urea, Two-step
Acid-promoted Cyclocondensation2-Amino-N-methoxybenzamides, AldehydesAcetic acid, Oxidant- and metal-free

Microwave-Assisted Organic Synthesis of Quinazolinones

Microwave-assisted organic synthesis (MAOS) has become a transformative technology in heterocyclic chemistry, offering substantial improvements over conventional heating methods for the synthesis of quinazolinones. numberanalytics.comatomfair.com This technique utilizes microwave energy, typically at a frequency of 2.45 GHz, to directly heat polar molecules in the reaction mixture through a process known as dielectric heating. atomfair.com This internal, rapid, and uniform heating mechanism significantly accelerates reaction kinetics, often reducing reaction times from hours to mere minutes. numberanalytics.comnih.gov

Key advantages of employing microwave irradiation in quinazolinone synthesis include:

Accelerated Reaction Rates: The direct interaction of microwaves with polar reactants leads to rapid energy transfer and a significant increase in reaction speed. ijpsjournal.com

Higher Yields: Efficient and uniform heating often minimizes the formation of side products, resulting in cleaner reactions and improved product yields. numberanalytics.comwisdomlib.org

Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS is a more energy-efficient process. numberanalytics.com

Milder Reaction Conditions: The speed of microwave-assisted reactions can allow for the use of milder conditions, which is beneficial for sensitive functional groups. ijpsjournal.com

Solvent-Free Protocols: In some cases, microwave assistance enables reactions to proceed efficiently without a solvent, aligning with the principles of green chemistry. scispace.com

Various established methods for quinazolinone synthesis, such as the Niementowski, and Radziszewski reactions, have been adapted for microwave conditions, demonstrating the versatility of this technology. nih.govijarsct.co.in For instance, the condensation of anthranilic acid derivatives with amines and orthoesters can be performed in a one-pot reaction under microwave irradiation to yield 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Similarly, the reaction of anthranilamide with aldehydes or ketones, catalyzed by Lewis acids like antimony(III) trichloride (B1173362), proceeds rapidly under solvent-free microwave conditions to produce quinazolin-4(3H)-ones in high yields. scispace.com

The application of MAOS not only accelerates the synthesis of the core quinazolinone structure but also facilitates the rapid generation of libraries of derivatives for further study. atomfair.com

Regioselective Derivatization Strategies for 6-Chloro-3-Methyl-4(3H)-Quinazolinone Analogues

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at different positions on the ring system. nih.govtaylorandfrancis.com Structure-activity relationship (SAR) studies have identified positions 2, 3, 6, and 8 as critical for modulating pharmacological effects. nih.gov Consequently, the development of regioselective methods to functionalize these specific sites is of paramount importance.

Chemical Modifications at the 3-Position (N-3) of the Quinazolinone Ring

The nitrogen atom at the 3-position (N-3) of the quinazolinone ring is a common site for chemical modification. The introduction of diverse substituents at this position has been shown to significantly influence the molecule's properties. nih.govtaylorandfrancis.com For example, incorporating different heterocyclic moieties at N-3 can enhance biological activity. nih.gov

Synthetic strategies often involve the reaction of a pre-formed quinazolinone core, or an intermediate like a benzoxazinone, with a primary amine. This allows for the introduction of a wide array of functional groups. For instance, 2-methyl-3-substituted-quinazolin-4(3H)-ones can be synthesized from the corresponding benzoxazinone intermediate and various amines. tandfonline.com Direct one-pot, three-component reactions of an anthranilic acid, an orthoester, and an amine under microwave conditions also provide an efficient route to N-3 substituted quinazolinones. tandfonline.com

Introduction and Manipulation of Halogen Substituents at the 6-Position (e.g., Chlorine)

The presence of a halogen, such as chlorine, at the 6-position of the quinazolinone ring provides a chemical handle for further diversification through cross-coupling reactions. This position is electronically distinct and allows for selective modifications without disturbing other parts of the molecule. Transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at this site. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of accessible analogues.

Functionalization of Other Ring Positions (e.g., Ring 1, Ring 2)

Beyond the N-3 and C-6 positions, other sites on the quinazolinone scaffold can be selectively functionalized to generate structural diversity.

C-2 Position: The substitution at the C-2 position is known to be significant for biological activity. nih.govnih.gov Groups at this position can be introduced by selecting the appropriate orthoester or acyl chloride during the initial cyclization step. For example, using trimethyl orthoformate results in an unsubstituted C-2, while using acetic anhydride leads to a 2-methyl substituted quinazolinone.

C-4 Position: While the 4-position is typically an oxo group in quinazolinones, it can be a site for derivatization. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling has been used to synthesize 4-phosphorylated quinazolines from 4-tosyloxyquinazolines. chim.it

C-8 Position: The C-8 position is another site identified in SAR studies as important for pharmacological activity. nih.gov Direct C-H functionalization, often catalyzed by transition metals, has emerged as a powerful strategy to introduce substituents at this and other positions on the benzene ring portion (Ring 1) of the scaffold. rsc.orgresearchgate.net These methods allow for the direct conversion of C-H bonds to C-C, C-N, or C-O bonds, offering an atom-economical approach to novel analogues. researchgate.net

Comprehensive Analytical Characterization Techniques for Novel 4(3H)-Quinazolinone Compounds

The unambiguous structural confirmation of newly synthesized 4(3H)-quinazolinone derivatives is essential. This is achieved through a combination of advanced spectroscopic and spectrometric techniques, which provide detailed information about the molecular structure, functional groups, and connectivity of atoms. researchgate.netnih.govtandfonline.com

Advanced Spectroscopic Methods (FT-IR, UV, NMR, Mass Spectrometry)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For quinazolinone derivatives, key vibrational bands include:

A strong absorption band for the C=O (amide carbonyl) stretching, typically found in the region of 1628–1697 cm⁻¹. mdpi.com

Bands corresponding to C=N stretching, often observed between 1547 and 1558 cm⁻¹. mdpi.com

Absorptions for aromatic C=C stretching in the 1616 cm⁻¹ region. nih.gov

Signals for C-H bonds (both aromatic and aliphatic). nih.gov

In N-H containing analogues, N-H stretching bands are visible between 3274 and 3549 cm⁻¹. mdpi.com

Table 1: Typical FT-IR Absorption Frequencies for Quinazolinone Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=O (Amide)1628 - 1697 mdpi.com
C=N1547 - 1558 mdpi.com
C=C (Aromatic)~1616 nih.gov
N-H3274 - 3549 mdpi.com
C-H (Aromatic)~3076 nih.gov
C-H (Aliphatic)2852 - 2962 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinazolinone scaffold contains chromophores like C=O, C=N, and the aromatic ring. econferences.ru The UV-Vis spectra of quinazolinone derivatives typically show two main absorption bands:

  • A band at shorter wavelengths (224–300 nm) attributed to π → π* transitions within the aromatic system. nih.govresearchgate.net
  • A band at longer wavelengths (310–425 nm) resulting from n → π* transitions, often associated with the carbonyl group and C=N bond. econferences.ruresearchgate.net The exact position and intensity of these bands can be influenced by the substituents on the quinazolinone ring and the polarity of the solvent. econferences.ru
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation, providing detailed information about the carbon-hydrogen framework.

    ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 6-chloro-3-methyl-4(3H)-quinazolinone, one would expect to see distinct signals for the methyl protons (as a singlet) and separate signals for each of the aromatic protons on the benzene ring, with their splitting patterns (e.g., doublet, doublet of doublets) revealing their coupling relationships. nih.govrsc.org

    ¹³C NMR: Shows signals for all non-equivalent carbon atoms in the molecule. Characteristic signals for the quinazolinone core include the carbonyl carbon (C=O) and the carbons of the aromatic and pyrimidine (B1678525) rings. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.orgsemanticscholar.org

    Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Quinazolinone (Note: Data is illustrative for a 3-Benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one derivative)

    NucleusPosition/GroupChemical Shift (ppm)Reference
    ¹HAromatic H-88.11 (d) nih.gov
    ¹HAromatic H-5/H-77.50 (dt) nih.gov
    ¹HN-CH₂ (Benzyl)5.15 (s) nih.gov
    ¹HC-CH₂4.00 (s) nih.gov
    ¹³CC=O (C-4)160.9 nih.gov
    ¹³CC-2158.1 nih.gov
    ¹³CAromatic Carbons113.5 - 143.9 nih.gov
    ¹³CN-CH₂ (Benzyl)46.5 nih.gov
    ¹³CC-CH₂41.5 nih.gov

    Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. Electrospray ionization (ESI) is commonly used to generate a protonated molecular ion [M+H]⁺. soton.ac.uk Tandem mass spectrometry (MS/MS) is then used to fragment this ion, and the resulting daughter ions can help elucidate the connectivity of the molecule. The fragmentation pathways are highly dependent on the structure of the specific quinazolinone derivative. soton.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govrsc.org

    Chromatographic and Elemental Analysis for Purity and Composition Confirmation

    The rigorous confirmation of the purity and elemental composition of synthesized 4(3H)-quinazolinones, including 6-chloro-3-methyl-4(3H)-quinazolinone, is a critical step in their chemical synthesis and characterization. This is achieved through a combination of chromatographic techniques and elemental analysis, which together provide a detailed picture of the compound's identity and level of purity.

    Chromatographic methods are fundamental in separating the target compound from any unreacted starting materials, byproducts, or other impurities. Thin-layer chromatography (TLC) is often employed as a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. For 4(3H)-quinazolinone derivatives, a common stationary phase is silica (B1680970) gel 60 F254, and the mobile phase is typically a mixture of solvents such as ethyl acetate (B1210297) and hexane. The choice of the solvent ratio is optimized to achieve a clear separation of spots, which are visualized under UV light (254 nm).

    For a more quantitative and precise determination of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. While specific HPLC parameters for 6-chloro-3-methyl-4(3H)-quinazolinone are not extensively documented in publicly available literature, the analysis of structurally similar quinazolinone derivatives often utilizes reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous component (like water with a modifying agent such as formic acid or ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile (B52724) or methanol). The detection is typically carried out using a UV detector at a wavelength where the quinazolinone core exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks.

    Elemental analysis provides the empirical formula of the compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). This technique is crucial for confirming that the synthesized compound has the expected atomic composition. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula of the compound. For 6-chloro-3-methyl-4(3H)-quinazolinone, with the molecular formula C₉H₇ClN₂O, the theoretical elemental composition can be calculated.

    Below are interactive data tables summarizing the theoretical elemental analysis data for 6-chloro-3-methyl-4(3H)-quinazolinone and typical chromatographic conditions used for the analysis of related quinazolinone derivatives.

    Table 1: Theoretical Elemental Analysis Data for 6-chloro-3-methyl-4(3H)-quinazolinone (C₉H₇ClN₂O)

    ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
    CarbonC12.019108.0955.54
    HydrogenH1.0177.073.62
    ChlorineCl35.45135.4518.22
    NitrogenN14.01228.0214.40
    OxygenO16.00116.008.22
    Total 194.63 100.00

    Table 2: Representative Chromatographic Conditions for Purity Analysis of Quinazolinone Derivatives

    ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
    Stationary Phase Silica gel 60 F254Reverse-phase C18 column
    Mobile Phase Ethyl acetate/Hexane (varying ratios)Acetonitrile/Water or Methanol/Water (often with additives like formic acid)
    Detection UV light (254 nm)UV detector (e.g., at 254 nm or other relevant λmax)
    Typical Result Rf valueRetention time (tR) and peak purity

    In research findings, the results of these analyses are typically presented with the experimental values closely matching the theoretical calculations for elemental analysis (usually within ±0.4% to be considered acceptable) and with HPLC chromatograms showing a single major peak, indicating a high degree of purity (often >95%). These analytical techniques, when used in conjunction, provide the necessary confirmation of the successful synthesis and purification of 6-chloro-3-methyl-4(3H)-quinazolinone.

    Structure Activity Relationship Sar Investigations of 4 3h Quinazolinone, 6 Chloro 3 Methyl , and Its Chemically Diverse Analogues

    Foundational SAR Principles of the Quinazolinone Scaffold

    The 4(3H)-quinazolinone core is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution to modulate biological activity. nih.govnih.govacs.orgnih.govnih.govchemmethod.comnih.gov Extensive research has established that modifications at positions 2, 3, 4, 6, and 8 are particularly significant in defining the pharmacological profile of these compounds. nih.govnih.gov

    Systematic variations of substituents around the quinazolinone ring have revealed critical insights into their structure-activity relationships.

    Position 2: The introduction of various groups at this position significantly influences the compound's activity. For instance, the presence of methyl, amine, or thiol groups is often considered essential for antimicrobial properties. nih.gov The substitution of heteroaryl and aryl moieties at C-2 has been shown to enhance analgesic and anti-inflammatory activities. nih.gov

    Position 3: This position is crucial for modulating a wide range of biological activities. nih.gov The introduction of bulky substituents at the N-3 position can be pivotal for targeting specific binding regions in enzymes. nih.gov Furthermore, attaching diverse heterocyclic rings at this position is a common strategy to enhance chemotherapeutic action. nih.gov

    Position 4: The carbonyl group at position 4 is a key feature of the 4(3H)-quinazolinone scaffold. While direct substitution at this position is less common, its chemical environment, influenced by neighboring substituents, is vital. Some studies have highlighted that the presence of an amine or substituted amine at the 4th position of the broader quinazoline (B50416) ring (not the keto-form) can improve antimicrobial activities. nih.gov

    Position 6: Halogenation at this position, particularly with chlorine or bromine, has been consistently linked to increased antitumor and antimicrobial activity. nih.govnih.govnih.gov Electron-rich substituents at the 6-position are also known to enhance potency against bacteria. nih.gov

    Position 8: Similar to position 6, the presence of a halogen atom at the 8-position can significantly improve the antimicrobial activities of quinazolinone derivatives. nih.govnih.gov

    The following table summarizes the general influence of substituents at key positions on the pharmacological activity of the 4(3H)-quinazolinone scaffold.

    PositionCommon SubstituentsGeneral Impact on Pharmacological Activity
    2 Methyl, Amine, Thiol, Aryl, HeteroarylEssential for antimicrobial, analgesic, and anti-inflammatory activities. nih.govnih.gov
    3 Substituted aromatic rings, Heterocyclic moietiesCrucial for modulating a wide range of biological activities and enhancing chemotherapeutic action. nih.govnih.govnih.gov
    4 Carbonyl (C=O)A key structural feature; its reactivity is influenced by other substituents. nih.gov
    6 Halogens (Cl, Br), Electron-rich groupsEnhances antitumor and antimicrobial activities. nih.govnih.govnih.govnih.gov
    8 HalogensImproves antimicrobial activity. nih.govnih.gov

    The incorporation of various heterocyclic rings at the N-3 position of the 4(3H)-quinazolinone scaffold has been a fruitful strategy for the development of potent bioactive molecules. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profiles. acs.orgnih.gov

    Specific SAR Insights for Halogenation at Position 6

    Halogenation of the quinazolinone ring, particularly at position 6, is a well-established strategy for enhancing biological activity.

    The presence of a chlorine atom at the 6-position of the 4(3H)-quinazolinone ring has been shown to be advantageous for various biological activities, including anticancer and antimicrobial effects. nih.govscispace.com For instance, in the context of quorum sensing inhibition in P. aeruginosa, a 6-chloro-substituted quinazolinone demonstrated better activity than its 7-chloro counterpart. nih.govsemanticscholar.org The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the entire quinazolinone system, potentially leading to stronger interactions with biological targets. nih.gov In some cases, the presence of a chlorine atom at C6 was found to decrease the expression of inflammatory mediators like IL-1β mRNA. nih.gov

    While chlorine is a common and effective substituent, other halogens have also been investigated for their impact on the bioactivity of 4(3H)-quinazolinones. Studies have shown that both chlorine and bromine on the quinazoline ring can lead to an increase in antitumor activity. nih.gov A comparative study of halogenated phenyl substituents at the N-3 position indicated that bromo, chloro, and fluoro groups had a more significant effect on antifungal activity than non-halogenated substituents. nih.gov

    In a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the nature of the halogen on an N-3 substituted phenyl ring influenced cytotoxic activity. For example, a compound with a bromine atom showed greater cytotoxicity against certain cancer cell lines than its chlorine-containing counterpart. nih.gov Conversely, another study found that a fluorine atom substituent enhanced binding ability to NF-κB more significantly than a chlorine atom. nih.gov This highlights that the optimal halogen substituent can be target-specific.

    The following table presents a comparative analysis of different halogen substitutions and their observed effects on bioactivity.

    HalogenPositionBiological ActivityKey Findings
    Chlorine 6Quorum Sensing Inhibition6-chloro substitution showed better activity than 7-chloro substitution. nih.govsemanticscholar.org
    Chlorine 6Anti-inflammatoryDecreased IL-1β mRNA expression. nih.gov
    Bromine 6AnticancerThe presence of a halogen at the 6-position can improve anticancer effects. nih.gov
    Iodine 6Anticancer6-iodo substitution is a key feature in some potent cytotoxic quinazolinones. nih.gov
    Fluorine vs. Chlorine 6 or 7Anti-inflammatory (NF-κB inhibition)Fluorine at C7 showed stronger binding affinity than at C6, and fluorine was generally better than chlorine for this target. nih.gov

    Detailed SAR Analysis for N-3 Substitution (Methyl Group and its Analogues)

    The substituent at the N-3 position plays a pivotal role in defining the pharmacological properties of 4(3H)-quinazolinones. nih.govacs.orgnih.gov The size, shape, and electronic nature of this substituent can dictate the molecule's ability to fit into and interact with the active site of a biological target.

    When comparing the N-3 methyl group to its larger or more complex analogues, the SAR can vary significantly depending on the target. For instance, replacing the methyl group with larger alkyl or aryl groups can either enhance or diminish activity. Bulky substituents at the N-3 position have been found to be favorable for targeting the hinge binding region of certain kinases. nih.gov The introduction of various heterocyclic rings at the N-3 position has also been extensively explored to improve therapeutic efficacy. nih.gov

    Role of the N-3 Methyl Group in Modulating Specific Biological Responses

    The substituent at the N-3 position of the quinazolinone ring is a critical determinant of biological activity. The presence of a small alkyl group, such as the methyl group in 6-chloro-3-methyl-4(3H)-quinazolinone, significantly influences the compound's physicochemical properties and its interaction with biological targets.

    Research indicates that methylation at the N-3 position can modulate a compound's activity by altering its lipophilicity and steric profile. Compared to an unsubstituted N-3 (an N-H bond), the N-3 methyl group can enhance membrane permeability and influence how the molecule fits into a target's binding pocket. In some series of quinazolinone derivatives, the N-3 position is crucial for activity, with substitutions like substituted phenyl rings, heterocyclic rings, and various aliphatic systems being reported to confer antimicrobial properties. researchgate.net For instance, the replacement of a larger group at N-3 with a methyl group can sometimes alter the tautomeric equilibrium of the quinazolinone system, which in turn affects its reactivity and binding capabilities. nih.gov However, the effect is context-dependent; in certain molecular frameworks, N-methylation can also lead to poorer pharmacokinetic properties. The specific biological response is therefore a result of the interplay between the N-3 methyl group and other substituents on the quinazolinone core.

    Preclinical Biological Activities and Therapeutic Potential of 4 3h Quinazolinone, 6 Chloro 3 Methyl , and Its Designed Analogues

    Anticancer / Antitumor Activities

    Inhibition of Cancer Cell Proliferation in Diverse Cell Lines (e.g., MCF-7, HT-29, A549, HepG2)

    Analogues of 6-chloro-3-methyl-4(3H)-quinazolinone have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The cytotoxic potential of these compounds has been evaluated in vitro, revealing their ability to inhibit the growth of cancers originating from various tissues, including lung (A549), liver (HepG2), breast (MCF-7), and colon (HCT-15). nih.govnih.gov

    For instance, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system showed promising antitumor activities. nih.gov Similarly, the design and synthesis of new 6,7-dimethoxy-4-anilinoquinazoline derivatives yielded compounds with potent antiproliferative effects against HepG2 and MCF-7 cells, with IC₅₀ values in the low-micromolar range. mdpi.com Another study developed novel derivatives of 2-phenylquinazolin-4(3H)-one which exhibited notable antiproliferative effects against MCF-7 and HepG2 cells, with IC₅₀ values of 1.35 μM and 3.24 μM, respectively, comparable to the standard drug sorafenib. mdpi.com

    Furthermore, a study focused on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives identified a compound with potent antiproliferative activity against A549 lung cancer cells, recording an IC₅₀ value of 0.44 μM. nih.gov Research into quinazoline (B50416) derivatives bearing a semicarbazone moiety also identified compounds with high activity against A549, HepG2, and MCF-7 cell lines, with one compound showing IC₅₀ values of 2.41 μM, 0.59 μM, and 1.21 μM, respectively. nih.gov

    Table 1: Antiproliferative Activity of Designed Quinazolinone Analogues in Various Cancer Cell Lines
    Compound TypeCell LineIC₅₀ (μM)Source
    6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45)A549 (Lung)0.44 nih.gov
    Quinazoline derivative with semicarbazone moiety (Compound 10e)A549 (Lung)2.41 ± 0.32 nih.gov
    HepG2 (Liver)0.59 ± 0.02
    MCF-7 (Breast)1.21 ± 0.19
    Quinazoline sulfonamide derivative (Compound 12)MCF-7 (Breast)0.0977 mdpi.com
    2-phenylquinazolin-4(3H)-one derivative (Compound 33)MCF-7 (Breast)1.35 mdpi.com
    HepG2 (Liver)3.24

    Induction of Apoptosis and Cell Cycle Arrest Mechanisms

    Beyond inhibiting proliferation, quinazolinone analogues actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. These mechanisms are crucial for their anticancer effects.

    Studies have shown that certain 6-chloro-quinazolin derivatives can effectively induce apoptosis. nih.gov For example, fluorescent staining and flow cytometry analysis revealed that two such derivatives led to apoptosis in MGC-803 and Bcap-37 cells, with one compound achieving an apoptosis ratio of 31.7% in MGC-803 cells after 24 hours of treatment at a 10 μM concentration. nih.gov

    Mechanistic investigations into a potent 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative demonstrated that it promoted apoptosis by disrupting the mitochondrial membrane potential. nih.gov This same compound was also found to induce cell cycle arrest at the G1 phase in a concentration-dependent manner in A549 cells. nih.gov Other quinazoline derivatives have been shown to cause cell cycle arrest at different phases. A novel quinazoline derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov Similarly, a quinazoline sulfonamide derivative induced cell cycle arrest at the G2/M phase in MCF-7 cells, while other analogues were found to arrest the cell cycle at the S or G1 phase in A549 cells. mdpi.com These findings indicate that the specific point of cell cycle interruption can vary depending on the compound's structure and the type of cancer cell. mdpi.comnih.gov

    Modulatory Effects on Specific Cancer-Related Protein Targets (e.g., Protein Kinases, EGFR, AKT1)

    The anticancer activity of quinazolinone analogues is often rooted in their ability to interact with and inhibit specific protein targets that are critical for tumor growth and survival. mdpi.com A primary focus of research has been on protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is a key therapeutic target in non-small-cell lung cancer (NSCLC). nih.govnih.gov The quinazoline scaffold is a core component of first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govamazonaws.com

    Designed analogues of 6-chloro-3-methyl-4(3H)-quinazolinone have been developed as potent EGFR inhibitors. nih.gov Some derivatives have shown inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFRL858R/T790M. mdpi.com The binding mode of these inhibitors typically involves the quinazoline moiety occupying the ATP binding site of the kinase. mdpi.com

    Furthermore, the inhibitory effects of these compounds extend to downstream signaling pathways. A derivative that promotes apoptosis and G1-phase arrest was found to inhibit the ALK/PI3K/AKT signaling pathway, a crucial cascade for cell survival. nih.gov Other multi-target quinazoline derivatives have been designed to inhibit additional kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a role in angiogenesis. mdpi.comamazonaws.com This ability to modulate multiple key oncogenic proteins underscores the therapeutic versatility of the quinazolinone scaffold. mdpi.com

    Anti-Inflammatory Effects

    The quinazolinone nucleus is a well-established pharmacophore for anti-inflammatory activity. nih.govptfarm.plbiotech-asia.org Numerous derivatives have been synthesized and shown to possess potent effects in preclinical models, often by targeting key enzymes in the inflammatory cascade. nih.gov

    Inhibition of Key Inflammatory Pathways and Mediators (e.g., PGE2)

    A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923) like PGE2. nih.govresearchgate.net PGE2 is a key mediator of inflammation, pain, and fever. nih.govresearchgate.netcpu.edu.cn

    Several series of 2,3-disubstituted 4(3H)-quinazolinone derivatives have been shown to act as potent inhibitors of COX-1 and COX-2 enzymes. nih.gov By inhibiting these enzymes, the quinazolinone analogues effectively block the production of PGE2, thereby reducing the inflammatory response. Molecular docking studies have further elucidated this interaction, showing that potent COX-2 inhibitors from the quinazolinone class fit well into the active site of the COX-2 enzyme, suggesting a molecular basis for their activity. nih.gov

    Evaluation in in vitro and in vivo (animal) Models of Inflammation

    The anti-inflammatory potential of quinazolinone analogues has been validated in established animal models of inflammation. The carrageenan-induced rat paw edema test is a widely used in vivo model to screen for acute anti-inflammatory activity. ptfarm.plbiotech-asia.org

    In this model, various quinazolinone derivatives have demonstrated significant inhibition of paw edema when compared to control groups. ptfarm.plbiotech-asia.org For example, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones exhibited potent anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. nih.gov Similarly, another study on novel 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives found that several tested compounds exhibited significant anti-inflammatory activity, with two derivatives proving to be more potent than celecoxib. biotech-asia.org

    Table 2: In Vivo Anti-Inflammatory Activity of Designed Quinazolinone Analogues
    Compound TypeAnimal ModelEndpointResultSource
    6,8-dibromo-4(3H)-quinazolinone derivativesCarrageenan-induced rat paw edema% Inhibition of edema (at 1 hr)Up to 23.8% ptfarm.pl
    2-methyl-3-substituted 4(3H)-quinazolinone (Compound 11b)Carrageenan-induced rat paw edemaActivity vs. StandardMore potent than celecoxib biotech-asia.org
    2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compounds 1, 4, 5, 6, 8, 10, 13, 14, 15, 16, 17)In vivo anti-inflammatory assayED₅₀ (mg/kg)50.3 - 112.1 nih.gov

    Antiviral Activities (e.g., HIV-1 inhibitors)

    In addition to their anticancer and anti-inflammatory properties, quinazolinone derivatives have emerged as promising antiviral agents. nih.govnih.gov Research has demonstrated their ability to inhibit the replication of a diverse range of viruses.

    A notable example is the quinazolinone analogue L-738,372, which acts as a non-nucleoside inhibitor of the human immunodeficiency virus, strain 1 (HIV-1) reverse transcriptase (RT). nih.gov This compound is a reversible inhibitor that binds to a site on the RT enzyme that overlaps with the binding site of other non-nucleoside inhibitors. nih.gov It has shown a noncompetitive inhibition pattern with a Kᵢ of 140 nM in enzymatic assays. nih.gov

    The antiviral spectrum of quinazolinones extends beyond HIV. Recently, 2,3,6-trisubstituted quinazolinone compounds were identified as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication through phenotype-based screening. nih.gov Furthermore, 2-Methylquinazolin-4(3H)-one, a compound isolated from indigo (B80030) naturalis, has demonstrated significant antiviral activity against the influenza A virus both in vitro and in vivo, where it was shown to reduce viral protein expression and downregulate pro-inflammatory molecules in infected mice. mdpi.com

    Antimalarial Activities

    The quinazolinone scaffold is a recognized pharmacophore with significant potential in antimalarial drug discovery. juniperpublishers.comnih.gov This interest stems, in part, from the structure of febrifugine (B1672321), a natural alkaloid isolated from the Chinese plant Dichroa febrifuga, which contains a 4-quinazolinone moiety and has been used traditionally against malaria fevers. nih.gov Research suggests that the 4-quinazolinone core is crucial for the antimalarial activity observed in febrifugine and its analogues. nih.gov

    Designed analogues of quinazolinones have been synthesized and evaluated for their efficacy against Plasmodium parasites. A series of 2,3-substituted quinazolin-4(3H)-one derivatives were tested in vivo against Plasmodium berghei in mice. nih.gov The results indicated that many of these compounds exhibited notable antimalarial activity. nih.gov For instance, certain 2,3-substituted quinazolin-4(3H)-one derivatives were found to be active in the P. berghei test, suggesting that the quinazolinone structure is a viable starting point for developing new antimalarial agents. nih.govlongdom.org Further studies have identified 2,3-disubstituted-4(3H)-quinazolinones as a point of interest for creating drugs that act against the malaria pathogen. omicsonline.org Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors, such as compound 19f , which was 95-fold more potent than the initial hit compound and showed activity against laboratory-resistant malaria strains. acs.org

    Four synthesized 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones derivatives (compounds IIIc, IVa, IVb, and IVf ) demonstrated activity against P. berghei, with compound IVa being the most active. omicsonline.org These findings underscore the potential of 4(3H)-quinazolinone derivatives as a source of lead compounds for new antimalarial drugs. longdom.orgomicsonline.org

    Compound ClassTarget/ModelKey FindingsReference
    2,3-substituted quinazolin-4(3H)-one derivativesPlasmodium berghei (in vivo)Several analogues showed significant antimalarial activity. nih.gov
    3-aryl-2-(substituted styryl)-4(3H)-quinazolinonesPlasmodium berghei (in vivo)Compounds IIIc, IVa, IVb, and IVf exhibited activity; IVa was the most potent. omicsonline.org
    Quinazolinone-2-carboxamide derivatives (e.g., 19f)Plasmodium falciparum (in vitro)Compound 19f was a potent inhibitor, active against resistant strains with a fast killing profile. acs.org

    Anticonvulsant and Central Nervous System (CNS) Activities

    The 4(3H)-quinazolinone ring system is a well-established scaffold for compounds exhibiting central nervous system activity, particularly anticonvulsant properties. juniperpublishers.comnih.gov Historically, this association is highlighted by methaqualone, a sedative-hypnotic drug with a 2-methyl-3-o-tolyl-4(3H)-quinazolinone structure. nih.govmdma.ch While methaqualone itself was withdrawn due to misuse, its structure has inspired the development of numerous analogues with potential anticonvulsant effects. mdpi.comnuph.edu.ua

    Research has shown that modifications at the 2 and 3 positions of the quinazolinone ring can yield compounds with significant anticonvulsant activity. nih.gov For example, a 6-chloro derivative of a methaqualone analogue was reported to have remarkable potency against electroshock-induced convulsions (1.5 times that of phenytoin (B1677684) sodium) and pentylenetetrazol (PTZ)-induced seizures (10 times that of troxidone). nih.gov

    A variety of newly synthesized quinazolin-4(3H)-ones have been evaluated in preclinical models. nih.gov In one study, compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov Several compounds displayed anticonvulsant activity, with some congeners exhibiting 100% protection against myoclonic seizures without associated neurotoxicity. nih.gov Specifically, compounds 8 , 13 , and 19 were identified as highly potent, surpassing the efficacy of the standard drug ethosuximide. nih.gov Other studies have also identified 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives with moderate to significant anticonvulsant activity when compared to diazepam. nih.gov

    Compound/Analogue ClassScreening ModelObserved ActivityReference
    6-Chloro derivative of a methaqualone analogueElectroshock & PTZ-induced seizuresPotent activity, surpassing phenytoin and troxidone. nih.gov
    Quinazolin-4(3H)-ones (Compounds 8, 13, 19)scPTZ-induced seizuresShowed 100% protection without neurotoxicity; more potent than ethosuximide. nih.gov
    3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesNot specifiedModerate to significant activity, comparable to diazepam. nih.gov
    2-Substituted 3-Aryl-4(3H)-quinazolinones (Compounds 6l, 8i)MES & scMet-induced seizuresGood protection with relatively low neurotoxicity (intraperitoneal admin.). mdma.ch

    Antioxidant Properties (e.g., Radical Scavenging Assay)

    Derivatives of the 4(3H)-quinazolinone scaffold have been investigated for their antioxidant potential. These studies often employ radical scavenging assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) methods, to quantify antioxidant capacity.

    In one study, a series of quinazolinone derivatives were synthesized from 3-amino-2-methylquinazolin-4(3H)-one and screened for their ability to scavenge DPPH and NO radicals. orientjchem.org The results revealed that compounds 5 (2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one) and 6 (3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one)) exhibited excellent scavenging capacity, proving to be more potent than the common antioxidant ascorbic acid. orientjchem.org Other synthesized compounds in the same series also demonstrated encouraging results that were comparable to ascorbic acid. orientjchem.org The mechanism of action involves the donation of electrons or hydrogen atoms to convert the DPPH radical into its stable, non-radical form. orientjchem.org

    The antioxidant activity of quinazolinone analogues is often linked to the nature and position of substituents on the heterocyclic ring system. For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position can contribute significantly to the radical scavenging properties. nih.gov

    CompoundAssayKey FindingsReference
    Compound 5 (2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one)DPPH & Nitric Oxide ScavengingShowed excellent scavenging capacity, higher than ascorbic acid. orientjchem.org
    Compound 6 (3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one))DPPH & Nitric Oxide ScavengingDemonstrated excellent scavenging capacity, higher than ascorbic acid. orientjchem.org
    Compounds 3 and 4DPPH & Nitric Oxide ScavengingShowed encouraging results comparable to ascorbic acid. orientjchem.org
    Indolo[1,2-c]quinazolin-12-yl derivativesNot specifiedFound to have maximum activity as antioxidants with low IC50 values. mdpi.com

    Other Emerging Biological Activities and Therapeutic Applications

    The versatile 4(3H)-quinazolinone scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological activities beyond those previously detailed. juniperpublishers.comnih.govnih.govmdpi.com The structural flexibility of the quinazolinone ring allows for substitutions at various positions, leading to a diverse range of pharmacological effects.

    Emerging preclinical research has highlighted the potential of quinazolinone analogues in several other therapeutic areas:

    Anti-inflammatory Activity: Numerous quinazolinone derivatives have been synthesized and shown to possess anti-inflammatory properties. juniperpublishers.comresearchgate.net

    Antimicrobial Activity: The quinazolinone nucleus is integral to compounds with significant antibacterial and antifungal activities. juniperpublishers.comnih.govnih.gov

    Antitumor Activity: Analogues have been investigated as potential anticancer agents, with some acting as inhibitors of enzymes like epidermal growth factor receptor (EGFR). juniperpublishers.comnih.govmdpi.com

    Antiviral Activity: Certain derivatives have shown promise as antiviral agents, including activity against HIV. juniperpublishers.comnih.govmdpi.com

    This broad range of activities underscores the description of the quinazolinone skeleton as a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. nih.gov The continued exploration of designed analogues of 6-chloro-3-methyl-4(3H)-quinazolinone is likely to uncover further therapeutic applications.

    Mechanistic Elucidation of 4 3h Quinazolinone, 6 Chloro 3 Methyl , and Its Analogues at the Molecular and Cellular Levels

    Identification and Characterization of Molecular Targets

    The therapeutic effects of 6-chloro-3-methyl-4(3H)-quinazolinone and related analogues are attributed to their interaction with a variety of specific molecular targets. These interactions range from the inhibition of bacterial cell wall synthesis enzymes to the modulation of key proteins involved in cancer cell signaling and proliferation.

    Penicillin-Binding Protein (PBP) Inhibition (PBP1, PBP2a)

    Quinazolinone derivatives have emerged as a novel class of non-β-lactam antibacterials that effectively inhibit Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis. researchgate.netmdpi.com A significant advantage of these compounds is their activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

    Research has shown that certain 4(3H)-quinazolinone analogues are potent inhibitors of PBP1 and PBP2a in MRSA. nih.gov PBP2a is particularly noteworthy as it confers broad resistance to β-lactam antibiotics by maintaining a closed active-site conformation. nih.gov The ability of quinazolinones to inhibit this resistant enzyme highlights their potential in combating antibiotic resistance. nih.gov Molecular modeling studies have further elucidated this interaction, suggesting that quinazolinone derivatives can bind to mycobacterial PBP 1A (PonA1), proposing them as viable candidates for development as non-β-lactam PBP inhibitors. acs.org

    Interactions with Allosteric Binding Sites

    A key aspect of the mechanism for some quinazolinone analogues is their ability to bind to allosteric sites, which are distinct from the enzyme's active site. This allosteric modulation can lead to conformational changes that alter the protein's function. nih.gov

    This mechanism is particularly evident in the interaction with PBP2a. Certain quinazolinone compounds bind to an allosteric site on PBP2a, located approximately 60 Å from the active site. nih.gov This binding event triggers a conformational change that opens the active site, making it susceptible to inhibition by other molecules, such as β-lactam antibiotics. researchgate.netnih.gov This allosteric mechanism allows quinazolinones to act synergistically with traditional antibiotics like piperacillin, rendering PBP2a, which is normally resistant, vulnerable to inhibition. researchgate.netnih.gov Similarly, allosteric inhibition has been observed with other targets, including the Epidermal Growth Factor Receptor (EGFR), where compounds bind to an inactive conformation in a pocket adjacent to the ATP site. mdpi.com

    Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2, FGFR-1, BRAF)

    The quinazolinone scaffold is a cornerstone in the development of Receptor Tyrosine Kinase (RTK) inhibitors, a major class of anticancer agents. nih.govnih.gov These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov

    EGFR Inhibition: Numerous 3-methyl-quinazolinone derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.commdpi.com Some of these compounds exhibit significant inhibitory activity, with IC50 values in the nanomolar range. mdpi.commdpi.com Molecular docking studies indicate that these compounds can form stable hydrogen bonds and other interactions within the ATP-binding site of EGFR's kinase domain. mdpi.com The quinazolinone core is present in many clinically used EGFR inhibitors. nih.gov

    VEGFR-2, FGFR-1, and BRAF Inhibition: The inhibitory activity of quinazolinone analogues extends to other important RTKs. Studies have shown that certain derivatives can effectively inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1). nih.gov Additionally, hybrid compounds incorporating the quinazolin-4-one structure have been developed as dual inhibitors of both EGFR and BRAFV600E, a mutation commonly found in various cancers. nih.gov This dual inhibition strategy is a promising approach to overcome resistance mechanisms that can arise from targeting a single pathway. nih.gov

    Inhibitory Activity of Quinazolinone Analogues against Receptor Tyrosine Kinases

    CompoundTarget KinaseIC50 ValueReference
    Compound 5k (a 3-methyl-quinazolin-4-one derivative)EGFRwt-TK10 nM mdpi.com
    Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one)EGFR-TK1.37 nM nih.gov
    Compound 2i (a quinazolin-4(3H)-one derivative)EGFR0.198 ± 0.021 µM biorxiv.org
    Compound 2i (a quinazolin-4(3H)-one derivative)VEGFR-20.311 ± 0.019 µM biorxiv.org
    Compound CM9 (a quinazolinone hydrazide triazole derivative)FGFR1>50% inhibition at 25 µM nih.gov
    Compound 18 (a quinazolin-4-one/3-cyanopyridin-2-one hybrid)EGFR0.25 ± 0.04 µM nih.gov
    Compound 18 (a quinazolin-4-one/3-cyanopyridin-2-one hybrid)BRAFV600E0.31 ± 0.03 µM nih.gov

    Modulation of Other Enzymatic Activities (e.g., COX-II, DPP-4, Topoisomerase 1, Tankyrase, Thymidylate Synthase, Dihydrofolate Reductase)

    Beyond PBPs and RTKs, the versatile quinazolinone scaffold has been shown to interact with a diverse range of other enzymes.

    Cyclooxygenase-II (COX-II): Quinazolinone derivatives can act as anti-inflammatory agents by inhibiting the expression of genes involved in the inflammation process, such as Cyclooxygenase-2 (COX-2). researchgate.net They have been shown to effectively block LPS-induced COX-2 gene formation by suppressing the NF-κB pathway. researchgate.net

    Dipeptidyl Peptidase-4 (DPP-4): The quinazoline (B50416) structure is a key feature of several potent DPP-4 inhibitors, which are used in the treatment of Type 2 Diabetes Mellitus. mdpi.comsci-hub.st Novel spiro cyclohexane-1,2'-quinazoline derivatives have been developed that show extremely high potency, with IC50 values in the picomolar range, significantly more active than reference drugs. mdpi.com

    Topoisomerase I: Certain quinazolinone natural products, such as Luotonin A, and synthetic analogues act as Topoisomerase I inhibitors. mdpi.com These enzymes are critical for DNA replication and transcription, and their inhibition leads to DNA damage and cell death, making them effective anticancer targets.

    Tankyrase: Quinazolinone derivatives have been identified and optimized as potent and selective inhibitors of Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family. nih.gov Tankyrase inhibition is a promising anti-cancer strategy due to its role in the WNT/β-catenin pathway. nih.gov

    Thymidylate Synthase (TS): Nonclassical quinazoline analogues have been developed as potent inhibitors of Thymidylate Synthase (TS), an essential enzyme for DNA synthesis and repair. acs.org The primary mechanism of these compounds is the direct inhibition of TS, as their growth-inhibitory effects on cells can be reversed by the addition of thymidine. acs.org

    Dihydrofolate Reductase (DHFR): The quinazolinone core is also found in antifolate agents that target Dihydrofolate Reductase (DHFR). This enzyme is crucial for the synthesis of nucleotides. 2-substituted-mercapto-quinazolin-4(3H)-one analogues, in particular, have been reviewed as effective DHFR inhibitors.

    Detailed Cellular Pathway Modulation

    The interaction of 6-chloro-3-methyl-4(3H)-quinazolinone analogues with their molecular targets initiates a cascade of events within the cell, leading to the modulation of critical cellular pathways, most notably the cell cycle.

    Mechanisms of Cell Cycle Perturbation

    A common mechanistic outcome of treating cancer cells with quinazolinone derivatives is the perturbation of the cell cycle, often leading to arrest at specific phases. This disruption of normal cell division is a key component of their anticancer activity.

    Numerous studies have demonstrated that quinazolinone analogues can induce cell cycle arrest, frequently at the G2/M phase. mdpi.comsci-hub.st For example, the derivative 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one was found to arrest A549 lung cancer cells in the G2/M phase. mdpi.com Similarly, another novel quinazoline derivative, 04NB-03, induced G2/M phase arrest in hepatocellular carcinoma cells. This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, treatment with the quinazolinone derivative HoLu-12 led to an increase in the expression of cyclin B and phosphorylation of histone H3 at Ser10, which are indicative of mitotic arrest. sci-hub.st This disruption of mitosis can subsequently trigger apoptosis, or programmed cell death, further contributing to the compound's therapeutic effect. sci-hub.st

    Cell Cycle Effects of Quinazolinone Analogues

    Compound/DerivativeCell LineObserved EffectReference
    2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k)A549 (Lung Cancer)Cell cycle arrest in G2/M phase mdpi.com
    04NB-03Hepatocellular Carcinoma CellsCell cycle arrest at G2/M phase
    HoLu-12OSCC (Oral Squamous Cell Carcinoma)G2/M arrest, increased cyclin B expression sci-hub.st
    Benzimidazole-quinazolinone derivative (108)A-375 (Melanoma)G2/M phase cell cycle arrest
    Compound 9h (vinyl-quinazoline)Cancer CellsCell cycle arrest

    Pathways Leading to Programmed Cell Death (Apoptosis)

    The induction of apoptosis, or programmed cell death, is a critical mechanism through which chemotherapeutic agents eliminate cancerous cells. Analogues of 4(3H)-Quinazolinone have been demonstrated to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. nih.govjofamericanscience.org

    The intrinsic pathway is initiated by intracellular signals that target the mitochondria. nih.gov Studies on quinazolinone derivatives have shown that these compounds can disrupt the mitochondrial membrane potential. nih.gov This disruption leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov In the cytosol, cytochrome c activates caspase-9, an initiator caspase, which in turn activates downstream executioner caspases like caspase-3 and -7. nih.gov The activation of these executioner caspases is a point of convergence for both apoptotic pathways and leads to the cleavage of various cellular substrates, culminating in cell death. jofamericanscience.org

    The process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated by quinazolinone compounds, further promoting mitochondrial dysfunction and cytochrome c release. nih.gov Furthermore, some quinazolinone derivatives have been observed to increase the production of reactive oxygen species (ROS), which can induce mitochondrial stress and trigger apoptosis. nih.gov

    The extrinsic pathway is also engaged by certain quinazolinone analogues. This pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8. nih.gov Activated caspase-8 can then directly activate caspase-3, or it can cleave the protein Bid to tBid, which links the extrinsic pathway to the intrinsic pathway by promoting Bax/Bak activation at the mitochondria. Research has also indicated that these compounds can inhibit the translocation of NF-κB from the cytoplasm to the nucleus, a factor which is involved in promoting cell survival and inhibiting apoptosis. nih.gov

    Table 1: Key Molecular Events in Apoptosis Induced by Quinazolinone Analogues

    PathwayKey Protein/EventObserved Effect of Quinazolinone AnaloguesReference
    Intrinsic Mitochondrial Membrane PotentialDisruption / Loss nih.gov
    Cytochrome cRelease from mitochondria to cytosol nih.govnih.gov
    Bcl-2 (Anti-apoptotic)Downregulation nih.gov
    Bax (Pro-apoptotic)Upregulation / Translocation to mitochondria nih.gov
    Caspase-9 (Initiator)Activation nih.gov
    Caspase-3/7 (Executioner)Activation nih.gov
    Extrinsic Caspase-8 (Initiator)Activation nih.gov
    Other Reactive Oxygen Species (ROS)Increased generation nih.gov
    NF-κBInhibition of nuclear translocation nih.gov

    Signaling Pathways Involved in Anti-Inflammatory Responses

    The anti-inflammatory properties of 4(3H)-quinazolinone derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, selective inhibition of COX-2 is a desirable therapeutic goal as it is the inducible isoform mainly responsible for inflammation, while COX-1 has homeostatic functions in the gastrointestinal tract and kidneys. biotech-asia.org

    Numerous studies have focused on designing and synthesizing quinazolinone derivatives as selective COX-2 inhibitors. nih.govbiotech-asia.org Molecular modifications on the quinazolinone scaffold, such as the substitution at positions 2, 3, and 6, have been shown to influence both the potency and selectivity of COX inhibition. mdpi.com For instance, the presence of a bromo substituent at the 6-position has been associated with potent anti-inflammatory activity. mdpi.com The goal of these structural modifications is to achieve a higher binding affinity for the active site of the COX-2 enzyme over the COX-1 enzyme. researchgate.net

    Advanced Computational and In Silico Mechanistic Studies

    Computational methods are invaluable for elucidating the mechanisms of action of drug candidates at a molecular level. For 4(3H)-quinazolinone derivatives, various in silico techniques have been employed to understand their interactions with biological targets, predict their activity, and guide the design of new, more potent analogues.

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to quinazolinone derivatives to understand their binding modes with various enzymes. nih.govnih.gov

    In studies targeting anti-inflammatory action, docking simulations have been performed against the COX-2 enzyme. researchgate.net These simulations help identify key amino acid residues in the enzyme's active site that interact with the quinazolinone ligand. The goal is to identify binding interactions, such as hydrogen bonds and hydrophobic interactions, that are similar to known selective inhibitors like celecoxib, which can rationalize the observed biological activity. researchgate.net

    For other applications, quinazolinone analogues have been docked into the active sites of targets like matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov These studies have identified crucial residues such as Ala238, Thr245, and Met253 that are important for the stability and activity of the inhibitors. nih.gov Similarly, docking studies against bacterial DNA gyrase have been used to predict the antibacterial potential of these compounds, with calculated binding energies correlating with their activity. ekb.eg

    Table 2: Examples of Molecular Docking Studies on Quinazolinone Analogues

    Target ProteinKey Interacting ResiduesPurpose of StudyReference
    Cyclooxygenase-2 (COX-2)Not specifiedIdentification of binding affinity for anti-inflammatory activity researchgate.net
    Matrix Metalloproteinase-13 (MMP-13)Ala238, Thr245, Thr247, Met253Rationalize inhibitor activity and stability nih.gov
    Bacterial DNA Gyrase (PDB: 1KZN)Not specifiedPredict antibacterial activity and binding interactions ekb.eg
    Bromodomain-containing protein 9 (BRD9)Not specifiedGuide synthesis of new epigenetic reader binders cnr.it

    Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

    Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique complements the static picture provided by molecular docking by assessing the stability of the predicted binding pose and revealing conformational changes in both the ligand and the protein. nih.gov

    For quinazolinone derivatives targeting MMP-13, MD simulations of up to 10 nanoseconds have been performed to analyze the stability of the complex. nih.gov These simulations, often using force fields like AMBER (Assisted Model Building with Energy Refinement), help confirm that key interactions, such as hydrogen bonds identified in docking, are maintained throughout the simulation. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations can indicate the stability of the complex and the flexibility of different parts of the protein, respectively. Such studies have shown that a U-shaped conformation of certain quinazolinone analogues is important for stable binding. nih.gov

    Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods can calculate parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), dipole moment, and the distribution of electronic charges. physchemres.org

    These parameters are crucial for understanding the reactivity and stability of the quinazolinone scaffold. For instance, a smaller HOMO-LUMO energy gap suggests higher reactivity of the molecule. physchemres.org DFT calculations have been employed to correlate these electronic properties with the observed activity of quinazolinone derivatives as, for example, corrosion inhibitors, which provides a model for understanding their potential to interact with biological macromolecules. physchemres.org Ab initio quantum chemical calculations have also been used to study the tautomeric forms of the 4(3H)-quinazolinone ring, which is important for understanding its chemical behavior and interactions. researchgate.net

    Binding Free Energy Calculations to Quantify Interaction Strength

    While not explicitly detailed in the provided search results for 6-chloro-3-methyl-4(3H)-quinazolinone itself, binding free energy calculations are a standard and powerful extension of MD simulations used to provide a more quantitative estimate of the binding affinity between a ligand and its target.

    Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are commonly used to calculate the binding free energy from the snapshots of an MD trajectory. These calculations consider contributions from molecular mechanics energy, solvation energy (polar and nonpolar), and entropy to provide a more accurate prediction of the ligand's potency than docking scores alone. This approach is frequently used in computational drug design to rank potential inhibitors and prioritize them for synthesis and biological evaluation.

    Future Directions and Unexplored Research Avenues for 4 3h Quinazolinone, 6 Chloro 3 Methyl , and Its Scaffolds

    Rational Design and Lead Optimization for Enhanced Potency and Selectivity

    The rational design of novel analogs based on the 6-chloro-3-methyl-4(3H)-quinazolinone scaffold is a primary avenue for future research. Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the quinazolinone ring system can dramatically influence biological activity, potency, and target selectivity. researchgate.netnih.gov For the 6-chloro-3-methyl-4(3H)-quinazolinone core, future optimization strategies should focus on several key areas.

    Systematic modifications at the 2-position of the quinazolinone ring are crucial. Introducing a range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, can modulate the compound's interaction with biological targets. researchgate.net For instance, the introduction of a styryl-based substituent at the C-2 position has been shown to improve a molecule's flexibility and conformational diversity, potentially increasing biological activity. ekb.eg Similarly, SAR studies on antibacterial quinazolinones revealed that modifications on the aryl ring at this position significantly impact potency. nih.gov

    The N-3 position, occupied by a methyl group in the parent compound, is another critical point for modification. While the methyl group provides a baseline, exploring other alkyl and aryl substitutions can fine-tune the steric and electronic properties of the molecule, which is essential for optimizing interactions within a target's binding pocket. researchgate.net

    Finally, while the 6-position is defined by a chloro group, which is often associated with enhanced antimicrobial activity, further exploration of other halogens (e.g., fluoro, bromo) or bioisosteric replacements could lead to improved potency or altered selectivity profiles. researchgate.netnih.gov A focused library of analogs can be synthesized to systematically probe these positions, leading to the identification of lead compounds with superior potency and selectivity for specific biological targets such as kinases, polymerases, or microbial enzymes. ekb.egnih.govmdpi.com

    Below is a table summarizing potential modification sites and their expected impact based on existing research on the broader quinazolinone scaffold.

    Modification SiteRationale for ModificationPotential Impact
    C-2 Position Introduce diverse aryl, heteroaryl, or flexible side chains.Modulate target binding, improve flexibility, and alter pharmacokinetic properties. ekb.egnih.gov
    N-3 Position Substitute the methyl group with larger alkyl or aryl groups.Fine-tune steric and electronic interactions within the binding pocket. researchgate.net
    C-7 Position Introduce nitrogen-containing heterocycles or amino groups.Improve interactions with residues outside the primary binding pocket, enhancing activity and selectivity. ekb.eg
    C-6 Position Replace the chloro group with other halogens or bioisosteres.Modulate electronic properties and potentially enhance potency or alter target specificity. researchgate.net

    Development of Novel and Green Synthetic Methodologies with Industrial Scalability

    While traditional methods for synthesizing quinazolinones are well-established, future research must prioritize the development of novel, environmentally friendly ("green"), and industrially scalable synthetic routes. rsc.orgencyclopedia.pub Green chemistry approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

    Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating. researchgate.netekb.egmdpi.comrsc.org The application of microwave irradiation under solvent-free conditions, sometimes catalyzed by substances like antimony(III) trichloride (B1173362) or copper, represents a particularly green and efficient strategy. researchgate.netrsc.org

    Other promising green methodologies include:

    Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, deep eutectic solvents (DES), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. nih.govrsc.orgnih.gov One-pot tandem procedures in water have been successfully developed for synthesizing quinazolinone derivatives. ekb.eg

    Catalyst-Free and Recyclable Catalysts: Designing synthetic protocols that operate under catalyst-free conditions or utilize recyclable nanocatalysts, such as magnetic graphene oxide-supported copper, minimizes waste and cost. nih.govnih.gov

    One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation without isolating intermediates, saving time, resources, and reducing waste. nih.govrsc.org

    For industrial scalability, flow chemistry presents a significant opportunity. Continuous flow reactors offer superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability compared to traditional batch processing. researchgate.netresearchgate.net Converting optimized microwave-assisted batch reactions into continuous flow systems could provide a direct pathway from laboratory-scale discovery to large-scale manufacturing of 6-chloro-3-methyl-4(3H)-quinazolinone derivatives. researchgate.net

    Expansion of Pharmacological Profiling to Address Emerging Global Health Challenges

    The quinazolinone scaffold is known for its broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. mdpi.commdpi.comnih.gov A critical future direction is to systematically profile derivatives of 6-chloro-3-methyl-4(3H)-quinazolinone against pathogens and diseases that represent emerging global health threats.

    Antiviral Activity: Recent studies have demonstrated that trisubstituted quinazolinone compounds possess potent antiviral activity against emerging flaviviruses like Zika virus (ZIKV) and Dengue virus (DENV), with some analogs showing efficacy at nanomolar concentrations. nih.govrsc.org Furthermore, quinazoline (B50416) derivatives have shown promise as inhibitors of other RNA viruses, such as Chikungunya virus (CHIKV). nih.govmdpi.com This provides a strong rationale for screening a library of 6-chloro-3-methyl-4(3H)-quinazolinone analogs against a panel of emerging and re-emerging viruses.

    Antifungal Activity: The rise of multidrug-resistant fungal pathogens, particularly Candida auris, poses a severe threat in healthcare settings. nih.gov While some quinoline-based compounds have shown activity against C. auris, the potential of the quinazolinone scaffold in this area is underexplored. researchgate.net Profiling new derivatives against drug-resistant fungal strains is a high-priority research avenue.

    Antiparasitic Activity: Neglected tropical diseases, such as leishmaniasis and trypanosomiasis (including Chagas disease and African sleeping sickness), affect millions of people worldwide. ekb.egnih.gov Quinazolinone and quinazoline derivatives have demonstrated significant in vitro activity against Leishmania, Trypanosoma brucei, and Trypanosoma cruzi parasites. ekb.egnih.govrsc.org This existing evidence strongly supports the focused evaluation of new analogs for their potential to become novel antiparasitic agents.

    The table below outlines key emerging health challenges and the corresponding rationale for testing 6-chloro-3-methyl-4(3H)-quinazolinone scaffolds.

    Health ChallengePathogen(s)Rationale for Pharmacological Profiling
    Emerging Viral Infections Zika Virus, Dengue Virus, Chikungunya VirusQuinazolinone compounds have demonstrated potent, low-nanomolar activity against ZIKV and DENV. nih.govrsc.org Other derivatives inhibit CHIKV replication. nih.gov
    Drug-Resistant Fungal Infections Candida aurisRelated quinoline (B57606) scaffolds are effective inhibitors of C. auris, suggesting a promising, yet unexplored, opportunity for quinazolinones. researchgate.net
    Neglected Tropical Diseases Leishmania spp., Trypanosoma spp.Quinazolinones have shown low-micromolar activity against parasites causing leishmaniasis and trypanosomiasis. ekb.egnih.gov

    Investigation of Polypharmacology and Multi-Targeting Approaches

    The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. Polypharmacology, where a single drug is designed to interact with multiple biological targets, has emerged as a promising strategy to improve therapeutic efficacy and overcome drug resistance. nih.gov The quinazolinone scaffold is an ideal platform for developing multi-target agents. nih.govrsc.org

    Future research should focus on designing single molecules based on the 6-chloro-3-methyl-4(3H)-quinazolinone core that can simultaneously inhibit multiple key targets. This can be achieved through a molecular hybridization approach, where the quinazolinone scaffold is combined with other pharmacophores known to interact with different targets. nih.govnih.gov

    Examples of promising multi-targeting strategies for quinazolinone derivatives include:

    Dual Kinase Inhibition: Many cancers are driven by redundant signaling pathways. Quinazoline derivatives have been successfully developed as dual inhibitors of key kinases like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). mdpi.com This approach can simultaneously block tumor cell proliferation and angiogenesis.

    HDAC and Kinase Inhibition: Combining a histone deacetylase (HDAC) inhibitor pharmacophore with a quinazoline-based kinase inhibitor can create a dual-action anticancer agent that targets both epigenetic and cell signaling pathways. researchgate.netnih.govnih.gov

    Multi-target Metabolic Enzyme Inhibition: Recent studies have shown that certain quinazolin-4(3H)-one derivatives can inhibit multiple metabolic enzymes simultaneously, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. bezmialem.edu.trresearchgate.net This approach could be valuable for treating complex diseases like Alzheimer's or diabetes.

    The investigation of polypharmacology offers a sophisticated approach to drug design, moving beyond single-target potency to create more effective and robust therapeutic agents for complex diseases. acs.org

    Application of Advanced Computational Tools for Predictive Biology and Materials Science

    Predictive Biology: Advanced computational tools are indispensable for modern drug discovery and can significantly accelerate the development of new 6-chloro-3-methyl-4(3H)-quinazolinone derivatives. In silico techniques such as molecular docking, virtual screening, and molecular dynamics simulations can be used to predict how novel compounds will bind to specific protein targets, helping to prioritize which derivatives to synthesize and test. This approach saves considerable time and resources compared to traditional high-throughput screening. Furthermore, computational models can predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the design process.

    Materials Science: Beyond pharmacology, the unique chemical structure of the quinazolinone scaffold presents opportunities in materials science. Quinazolinone derivatives have been found to possess interesting photophysical properties, including strong fluorescence. rsc.orgnih.govresearchgate.net This opens up several unexplored research avenues:

    Fluorescent Probes and Bioimaging: The inherent fluorescence of some quinazolinone derivatives makes them promising candidates for development as fluorescent probes for detecting specific analytes (e.g., carbon monoxide) or for use in biological imaging applications. rsc.orgnih.gov Their biocompatibility and low toxicity are advantageous in this context. rsc.org

    Organic Light-Emitting Diodes (OLEDs): The donor-acceptor structure present in many fluorescent quinazolinones makes them suitable for applications in organic electronics. rsc.org Research has shown that quinazoline-based materials can be used as emitters in OLEDs, with some demonstrating high external quantum efficiencies. researchgate.netresearchgate.net Further exploration of 6-chloro-3-methyl-4(3H)-quinazolinone derivatives could lead to novel materials for next-generation displays and lighting. rsc.orgmbraunchina.com

    Mechanochromic Materials: Some quinazolinone-based fluorescent compounds have been observed to exhibit mechanochromism, where their emission color changes in response to mechanical force. rsc.org This property could be exploited in applications such as stress sensors and security inks.

    By leveraging computational tools for predictive biology and exploring the untapped potential of the quinazolinone scaffold in materials science, the utility of 6-chloro-3-methyl-4(3H)-quinazolinone and its derivatives can be expanded far beyond traditional pharmaceutical applications.

    Q & A

    Q. What are the common synthetic routes for 6-chloro-3-methyl-4(3H)-quinazolinone?

    The synthesis typically involves cyclocondensation of anthranilic acid derivatives with primary amines or alkylating agents. For example, one method uses anthranilic acid, trimethyl orthoformate, and methylamine under solvent-free conditions with NH4_4Cl as a catalyst, achieving yields up to 92% . Alternatively, alkylation of 4-quinazolinone with ethyl chloroacetate in acetone/K2_2CO3_3 under reflux yields 3-substituted derivatives (86% yield) . Solvent-free protocols and ionic liquid catalysis (e.g., Bi(TFA)3_3-[nbp]FeCl4_4) are also effective for optimizing reaction efficiency .

    Q. How is NMR spectroscopy utilized in characterizing quinazolinone derivatives?

    1^1H and 13^13C NMR are critical for confirming substituent positions and purity. For instance, the 2-methyl group in 6-chloro-3-methyl-4(3H)-quinazolinone appears as a singlet at δ 2.65 ppm in 1^1H NMR, while the carbonyl (C=O) resonates at ~1670 cm1^{-1} in IR . Aromatic protons in the quinazolinone ring typically show multiplet signals between δ 7.2–8.3 ppm, with downfield shifts for electron-withdrawing substituents like chlorine .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for higher yields in quinazolinone synthesis?

    Key factors include:

    • Catalyst selection : NH4_4Cl in solvent-free conditions reduces side reactions and improves atom economy . DABCO (1,4-diazabicyclo[2.2.2]octane) enhances condensation efficiency by activating intermediates .
    • Temperature control : Refluxing in acetone (60–80°C) minimizes decomposition, while solvent-free methods require higher temperatures (100–180°C) .
    • Substituent compatibility : Electron-withdrawing groups (e.g., Cl) at the 6-position stabilize intermediates, whereas bulky substituents may require longer reaction times .

    Q. What strategies resolve contradictions in biological activity data across studies?

    Discrepancies in antimicrobial or anticancer activity often arise from:

    • Structural variations : Minor substituent changes (e.g., 6-Cl vs. 6-F) alter hydrophobicity and target binding. For example, 6-fluoro derivatives show enhanced anti-HIV activity compared to chloro analogs .
    • Assay conditions : Varying bacterial strains (e.g., S. aureus vs. E. coli) or cell lines influence IC50_{50} values. Standardizing protocols (e.g., CLSI guidelines) is critical .
    • Synergistic effects : Co-administration with adjuvants (e.g., C/EBPα inducers) can amplify activity, requiring dose-response validation .

    Q. How does substituent variation at the 2- and 3-positions affect biological activity?

    • 2-Position : Methyl groups enhance metabolic stability, while phenyl or heteroaryl groups improve π-π stacking with enzyme pockets (e.g., tyrosine kinase inhibition) .
    • 3-Position : Alkyl chains (e.g., 1-methylpropyl) increase lipophilicity, aiding blood-brain barrier penetration for CNS targets. Hydroxy or amino groups enable hydrogen bonding with DNA topoisomerases .
    • Combined effects : 3-(4-Chlorophenyl)-2-methyl derivatives exhibit dual anti-inflammatory and anticancer activity due to COX-2 and EGFR inhibition .

    Q. What are the challenges in interpreting spectral data for quinazolinone derivatives?

    • Overlapping signals : Aromatic protons in polycyclic systems often produce complex 1^1H NMR splitting patterns. High-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) are recommended .
    • Tautomerism : 4(3H)-quinazolinones can exist as keto-enol tautomers, causing ambiguity in carbonyl peak assignments. Deuterated solvents (e.g., DMSO-d6_6) and 15^15N NMR help resolve tautomeric forms .
    • Impurity detection : Trace byproducts (e.g., unreacted anthranilic acid) may co-elute in HPLC. Gradient elution with C18 columns and MS detection improve purity assessment .

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